Cas no 898440-84-1 (2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide)

2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core linked to a benzenesulfonamide-substituted benzamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its sulfonamide and amide functional groups. The compound’s rigid aromatic framework and hydrogen-bonding capabilities may enhance binding affinity and selectivity in target interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Careful handling is advised due to its complex reactivity profile. Analytical characterization typically involves HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide structure
898440-84-1 structure
Product Name:2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide
CAS No:898440-84-1
MF:C19H17N3O4S2
MW:415.485981702805
CID:5483154
Update Time:2025-06-14

2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxamide, N-methyl-2-[[3-[(phenylsulfonyl)amino]benzoyl]amino]-
    • 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide
    • Inchi: 1S/C19H17N3O4S2/c1-20-18(24)16-10-11-27-19(16)21-17(23)13-6-5-7-14(12-13)22-28(25,26)15-8-3-2-4-9-15/h2-12,22H,1H3,(H,20,24)(H,21,23)
    • InChI Key: BJWQUXSFXGTSMI-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=CC(NS(C3=CC=CC=C3)(=O)=O)=C2)SC=CC=1C(NC)=O

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Additional information on 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide

Comprehensive Overview of 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide (CAS No. 898440-84-1)

2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide (CAS No. 898440-84-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its sulfonamide and thiophene moieties, is often explored for its role in drug development, particularly in targeting specific enzymatic pathways. Researchers are increasingly interested in its molecular interactions and bioactivity, making it a subject of numerous scientific studies.

The compound's chemical structure features a benzenesulfonamide group linked to a benzamide backbone, further connected to a N-methylthiophene-3-carboxamide unit. This intricate arrangement contributes to its selective binding affinity, which is crucial for applications in medicinal chemistry. Recent trends in drug discovery emphasize the importance of such small-molecule inhibitors, and 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide fits well into this paradigm.

In the context of current biomedical research, this compound is often discussed alongside topics like enzyme inhibition, structure-activity relationships (SAR), and high-throughput screening. These areas are highly relevant to modern drug development, where precision and efficiency are paramount. For instance, the compound's potential to modulate specific protein-protein interactions aligns with the growing focus on targeted therapies for complex diseases.

From a synthetic chemistry perspective, the preparation of 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide involves multi-step organic reactions, including amide coupling and sulfonylation. These processes are critical for ensuring the compound's purity and yield, which are essential for subsequent biological evaluations. The compound's solubility and stability under physiological conditions are also key factors under investigation.

Another area of interest is the compound's potential role in personalized medicine, a hot topic in contemporary healthcare. By understanding its mechanism of action at the molecular level, researchers aim to tailor treatments for individual patients, minimizing side effects and maximizing efficacy. This aligns with the broader shift toward precision medicine, where compounds like 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide play a pivotal role.

In summary, 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide (CAS No. 898440-84-1) represents a promising candidate for advanced pharmaceutical research. Its unique chemical properties and potential therapeutic applications make it a valuable subject for ongoing studies. As the scientific community continues to explore its capabilities, this compound is likely to remain at the forefront of drug discovery and biochemical innovation.

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